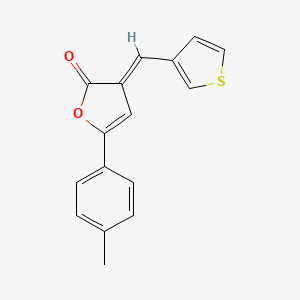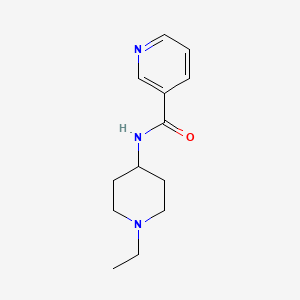
(3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one
Overview
Description
(3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one is an organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one typically involves the condensation of a furanone derivative with a thiophene derivative under specific reaction conditions. Commonly used methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a furanone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form the desired furanone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development:
Therapeutic Agents: It may be used as a therapeutic agent for treating certain diseases.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may be used as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(4-methylphenyl)-3-(phenylmethylidene)furan-2-one
- (3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
Uniqueness
(3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-(thiophen-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-11-2-4-13(5-3-11)15-9-14(16(17)18-15)8-12-6-7-19-10-12/h2-10H,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMONBKTXAPMPO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CSC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CSC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-CHLOROPHENYL)FORMAMIDO]PROPYL 4-CHLOROBENZOATE](/img/structure/B4800354.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4800359.png)
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4800361.png)
![N-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4800366.png)
![4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4800373.png)
![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4800380.png)
![5-({3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4800381.png)

![2-(methoxymethyl)-6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4800395.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4800405.png)


![N~1~-ALLYL-2-{[5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4800438.png)
